molecular formula C23H20ClNO6 B4097940 5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B4097940
M. Wt: 441.9 g/mol
InChI Key: VWLXWRDIXRVKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a high-purity chemical compound intended for research and development applications in laboratory settings. This complex small molecule features a benzofuran moiety and a pyrrol-2-one core, a structural motif found in compounds with a range of potential biological activities. As a rare and unique chemical, it is offered to support early-stage discovery research. Researchers are responsible for verifying the product's identity, purity, and suitability for their specific experimental purposes. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. No analytical data is provided with this product, and the buyer assumes all responsibility for confirming its specifications. Please consult the Certificate of Analysis for lot-specific information.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-methoxyethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO6/c1-29-11-10-25-19(13-6-8-15(24)9-7-13)18(21(27)23(25)28)20(26)17-12-14-4-3-5-16(30-2)22(14)31-17/h3-9,12,19,27H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLXWRDIXRVKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic compound with a complex structure that incorporates various functional groups, making it a candidate for diverse biological applications. This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and other medicinal chemistry applications.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-chlorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-methoxyethyl)-2H-pyrrol-5-one
  • Molecular Formula : C23H20ClNO6
  • Molecular Weight : 441.9 g/mol
  • Purity : Typically 95% .

The compound features a chlorophenyl group, a hydroxyl group, and a methoxybenzofuran moiety, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Activity

A study assessed the anticancer activity of related compounds against the A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results demonstrated that certain analogues exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating potent cytotoxic effects .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and modulating apoptotic markers such as Bcl-2 and Bax .
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

Comparative Analysis with Analogues

A comparative analysis of similar compounds reveals that structural modifications significantly influence biological activity. For example:

Compound NameIC50 (µM)Notable Features
Compound A0.40High tubulin inhibition
Compound B10.36Moderate activity with methoxy substitution
5-(4-chlorophenyl)...TBDPotentially high due to structural complexity

This table illustrates how variations in chemical structure can lead to different levels of efficacy against cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Activity

The table below summarizes key analogs and their structural/functional differences:

Compound ID/Name Key Substituents Activity (EC₅₀) Solubility/Metabolic Stability Reference
Target Compound 4-(7-methoxybenzofuran-2-carbonyl), 5-(4-chlorophenyl), 1-(2-methoxyethyl) Not reported Likely low (benzofuran increases lipophilicity) Inferred
TDR32750 (prototypical pyrrolone) Phenyl, ester groups <10 nM (antimalarial) Poor aqueous solubility, unstable
Compound 29 (5-(3-Chlorophenyl)-4-(4-methylbenzoyl)-1-(2-hydroxypropyl)) 3-Chlorophenyl, 4-methylbenzoyl, 2-hydroxypropyl Antimalarial activity Moderate solubility (hydroxypropyl)
Compound 31 (5-(4-Chloro-3-trifluoromethylphenyl)-4-(4-methylbenzoyl)-1-(2-hydroxypropyl)) 4-Chloro-3-CF₃-phenyl, 4-methylbenzoyl, 2-hydroxypropyl Sub-nanomolar EC₅₀ Improved metabolic stability
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(tetrahydrofuran-2-ylmethyl) 4-Nitrophenyl, tetrahydrofuranmethyl Not reported High polarity (nitro group)
Compound 56 (lead antimalarial) Piperidine ring, ester removal Sub-nanomolar potency Optimized DMPK profile
Key Observations:
  • Benzofuran vs. Benzoyl : The 7-methoxybenzofuran-2-carbonyl group in the target compound likely increases lipophilicity compared to simpler benzoyl substituents (e.g., Compound 29 ), which may reduce aqueous solubility but enhance membrane permeability .
  • N-Substituents : The 2-methoxyethyl chain in the target compound balances hydrophilicity and metabolic stability better than the 2-hydroxypropyl group in Compound 29 , which may undergo oxidation .

Physicochemical and Pharmacokinetic Comparisons

  • Metabolic Stability : The 2-methoxyethyl group in the target compound is less prone to Phase I metabolism (e.g., oxidation) compared to esters in TDR32750 , aligning with improvements seen in Compound 56 .
  • Solubility : The benzofuran moiety may lower solubility relative to Compound 31 , which includes a polar trifluoromethyl group .
  • Electrophilic Hardness : Computational analysis (e.g., using Multiwfn ) could predict the electron-withdrawing effects of the 4-chlorophenyl group, influencing reactivity and binding to biological targets .

Research Findings and Implications

  • Antimalarial SAR : Modifications to the B-ring (e.g., benzofuran in the target compound) are less tolerated than A-ring changes, as seen in TDR32750 derivatives .
  • Synthetic Challenges : Ultrasonic activation and controlled temperatures (as in ) may be critical for synthesizing the target compound without side reactions, similar to Compound 29/31 synthesis .
  • Selectivity : The 7-methoxybenzofuran group may confer selectivity toward parasitic enzymes over mammalian targets, akin to the nitro group in Compound 7 .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can intermediates be validated?

The synthesis involves multi-step organic reactions, typically starting with cyclization of substituted pyrrolidine precursors. Critical steps include:

  • Cyclization : Base-assisted cyclization of hydroxy-pyrrolidinone intermediates under anhydrous conditions (e.g., using NaH in THF) .
  • Functionalization : Introduction of the 7-methoxybenzofuran moiety via nucleophilic acyl substitution or Friedel-Crafts acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are standard. Validation : Intermediates are characterized via 1H^1H/13C^{13}C NMR, FTIR (e.g., carbonyl stretches at ~1700 cm1^{-1}), and HRMS (e.g., [M+H]+^+ peaks) .

Q. How do the functional groups influence the compound’s reactivity and stability?

  • The 3-hydroxy-pyrrolidinone core is prone to tautomerization, requiring pH control (e.g., buffered conditions at pH 6–8) to stabilize the enol form during reactions .
  • The 7-methoxybenzofuran group enhances electrophilicity at the carbonyl, enabling nucleophilic attacks (e.g., amidation or esterification) .
  • The 4-chlorophenyl and 2-methoxyethyl substituents contribute to steric hindrance, necessitating bulky base catalysts (e.g., DBU) for efficient substitutions .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy groups at δ 3.8–4.0 ppm). 13C^{13}C NMR confirms carbonyl carbons (~190–200 ppm) and quaternary carbons .
  • HRMS : Exact mass analysis (e.g., m/z 454.1052 for [M+H]+^+) validates molecular formula .
  • FTIR : Key peaks include O–H stretches (~3200 cm1^{-1}) and conjugated carbonyl vibrations (~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Higher temps (80–100°C) accelerate cyclization but may degrade heat-sensitive groups .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions .
  • Catalyst loading : Screen Pd catalysts (0.5–5 mol%) for cross-coupling steps . Statistical tools (e.g., ANOVA) identify significant factors, while TLC monitors reaction progress .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Multiwfn visualizes electron localization (ELF) and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability under physiological conditions .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • Crystallography : Refine X-ray diffraction data with SHELXL to resolve ambiguities in bond angles or torsional strain .
  • Validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC) and compare with analogous compounds (e.g., 5-(4-chlorophenyl)-pyrrolidinone derivatives) .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor ligand-protein binding rates (e.g., with serum albumin) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Map interactions with target enzymes (e.g., kinases) using AutoDock Vina, guided by DFT-derived partial charges .

Methodological Notes

  • Contradiction Handling : Conflicting NMR shifts (e.g., aromatic proton discrepancies) may arise from solvent polarity or tautomerization. Validate via variable-temperature NMR .
  • Advanced Purification : For enantiomeric resolution, use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.